molecular formula C5H7NO2 B105667 N-Methylsuccinimide CAS No. 1121-07-9

N-Methylsuccinimide

Cat. No. B105667
CAS RN: 1121-07-9
M. Wt: 113.11 g/mol
InChI Key: KYEACNNYFNZCST-UHFFFAOYSA-N
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Description

N-Methylsuccinimide is a chemical compound that is related to succinimide, with a methyl group attached to the nitrogen atom. It is a derivative of succinic acid and is known for its applications in various chemical reactions and as a reagent in organic synthesis. The molecular structure of N-methylsuccinimide has been studied using gas-phase electron diffraction and quantum-chemical methods, revealing a planar skeleton likely due to the conjugation of the nitrogen atom with two carbonyl groups .

Synthesis Analysis

The synthesis of N-methylsuccinimide and its derivatives has been explored in several studies. For instance, N-phenylsuccinimide, a related compound, can be synthesized using a microwave-assisted technique, which significantly reduces the reaction time and is considered more environmentally friendly due to the absence of solvents . Additionally, N-hydroxysuccinimide, another derivative, can be synthesized in aqueous phase with high yield and purity under specific conditions . The synthesis of N-methylsuccinimide itself is not directly detailed in the provided papers, but the methodologies for related compounds suggest that similar approaches could be applied.

Molecular Structure Analysis

The molecular structure of N-methylsuccinimide has been thoroughly investigated. Gas-phase electron diffraction studies have shown that the molecule is planar, with the planarity attributed to the conjugation between the nitrogen atom and the carbonyl groups . Quantum-chemical calculations support these findings and provide detailed insights into the equilibrium geometric parameters of the molecule .

Chemical Reactions Analysis

N-Methylsuccinimide and its derivatives are involved in various chemical reactions. For example, N-hydroxysuccinimide esters are used in protein cross-linking, demonstrating high efficiency at physiological pH . These esters can also react with free amino acids to form N-acylamino acids . Moreover, N-methylsuccinimide derivatives have been used as chiral auxiliaries in asymmetric Diels-Alder reactions, yielding products of opposite configuration when derived from (S)-malic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylsuccinimide derivatives have been studied, including their solvatochromic properties and solute-solvent interactions . The electronic effects of substituents on the UV–Vis absorption and NMR spectra have been analyzed, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) has been discussed based on quantum-chemical calculations . The molecular electrostatic potential surface map has also been calculated to estimate the chemical activity of the molecule .

Scientific Research Applications

  • Electrolytic Reduction

    • Field : Chemistry
    • Application : N-Methylsuccinimide has been used in the study of electrolytic reduction .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this study are not available in the source .
  • Model Compound for Enolization Step Study

    • Field : Organic Chemistry
    • Application : N-Methylsuccinimide has been used as a model compound to investigate the mechanism of the enolization step .
    • Method : The investigation was carried out using density-functional theory (DFT) calculations .
    • Results : The specific results of this study are not detailed in the source .
  • Metabolite of N-methyl-2-pyrrolidone

    • Field : Biochemistry
    • Application : N-Methylsuccinimide is a metabolite of the working material N-methyl-2-pyrrolidone (NMP), and it can be detected in urine .
    • Method : The detection is performed using a GC/MS method .
    • Results : The specific results of this study are not detailed in the source .
  • Oxidative Degradation Study

    • Field : Microelectronic Fabrication
    • Application : N-Methylsuccinimide is a byproduct in the oxidative degradation of N-Methylpyrrolidone (NMP) during microelectronic fabrication processes .
    • Method : A multiplatform analytical approach comprising of pH, liquid chromatography/UV detection (LC/UV), inductively coupled plasma optical emission spectroscopy (ICP-OES), and LC/mass spectrometry (LC/MS) was used to demonstrate that reaction conditions mimicking those of general photoresist removal processes can invoke the oxidation of NMP during the photolithography lift-off process .
    • Results : The oxidation of NMP lowers the pH, facilitating the dissolution of transition metals deposited on wafer substrates during post-mask and pre-lift-off processes in microelectronic fabrication. This negatively impacts upon the performance of the microelectronic device .
  • Biological Monitoring

    • Field : Occupational Health
    • Application : 2-hydroxy-N-methylsuccinimide (2-HMSI), a metabolite of N-Methylsuccinimide, is used in biological monitoring of workers exposed to N-methyl-2-pyrrolidone (NMP), an organic solvent .
    • Method : Airborne NMP was determined according to the NIOSH method .
    • Results : The specific results of this study are not detailed in the source .
  • Photolithography Lift-Off Stage
    • Field : Microelectronic Fabrication
    • Application : N-Methylsuccinimide is a byproduct in the oxidation of N-Methylpyrrolidone (NMP) during the photolithography lift-off process in microelectronic fabrication .
    • Method : A multiplatform analytical approach comprising of pH, liquid chromatography/UV detection (LC/UV), inductively coupled plasma optical emission spectroscopy (ICP-OES), and LC/mass spectrometry (LC/MS) was used to demonstrate that reaction conditions mimicking those of general photoresist removal processes can invoke the oxidation of NMP during the photolithography lift-off process .
    • Results : The oxidation of NMP lowers the pH, facilitating the dissolution of transition metals deposited on wafer substrates during post-mask and pre-lift-off processes in microelectronic fabrication. This negatively impacts upon the performance of the microelectronic device .

Safety And Hazards

N-Methylsuccinimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-methylpyrrolidine-2,5-dione
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InChI

InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KYEACNNYFNZCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149902
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Molecular Weight

113.11 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Vapor Pressure

0.000192 [mmHg]
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Product Name

N-Methylsuccinimide

CAS RN

1121-07-9
Record name N-Methylsuccinimide
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Record name N-Methylsuccinimide
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Record name N-METHYLSUCCINIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
639
Citations
BAG Jönsson, B Åkesson - International archives of occupational and …, 2003 - Springer
… ), N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI), and to develop a method for biological monitoring of NMP exposure that uses 2-HMSI as a biomarker. …
Number of citations: 36 link.springer.com
BAG Jönsson, B Åkesson - International archives of occupational and …, 2001 - Springer
… The aim of this study was to investigate whether the NMP metabolite N-methylsuccinimide MSI) in plasma and urine can be used as a biomarker of exposure to NMP. Methods: Six …
Number of citations: 13 link.springer.com
BAG Jönsson, B Åkesson - … of Chromatography B: Biomedical Sciences and …, 1997 - Elsevier
A method for determination of N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) in human urine and of MSI in human plasma was developed. MSI and 2-HMSI …
Number of citations: 9 www.sciencedirect.com
MV Roux, P Jiménez, MÁ Martín-Luengo… - The Journal of …, 1997 - ACS Publications
In order to understand the antiaromaticity of maleimides, the enthalpies of formation and sublimation of N-methylmaleimide, N-methylsuccinimide, N-methylphthalimide, and N-benzoyl-…
Number of citations: 54 pubs.acs.org
AV Klotz, BM Higgins - Archives of biochemistry and biophysics, 1991 - Elsevier
… however, are complicated by an unexpected reaction forming 3-amino-N-methylsuccinimide … of 3-amino-N-methylsuccinimide (NMS). We analyzed the acid incubation product of yNMA …
Number of citations: 10 www.sciencedirect.com
B Åkesson - Drug metabolism and disposition, 1997 - ASPET
… NMP, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP),N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI) were found in urine. The mean excreted fractions for NMP, …
Number of citations: 96 dmd.aspetjournals.org
N Kulevsky, R Foster - The Journal of Physical Chemistry, 1975 - ACS Publications
… have followed the change in chemical shifts of the protons of Nmethylsuccinimide (MS) and N- methylmaleimide (MM) in carbon tetrachloride as the electron donors (D) benzene, durene…
Number of citations: 2 pubs.acs.org
BAG Jönsson, B Åkesson - … of Chromatography B: Biomedical Sciences and …, 1997 - Elsevier
… and 2-hydroxy-N-methylsuccinimide were purified from urine … that for 2-hydroxy-N-methylsuccinimide was about 30%. The … The intra-day precision for 2-hydroxy-N-methylsuccinimide …
Number of citations: 28 www.sciencedirect.com
MA Carnerup, B Åkesson, BAG Jönsson - Journal of Chromatography B …, 2001 - Elsevier
A method for simultaneous determination of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI) was developed. These compounds are …
Number of citations: 24 www.sciencedirect.com
N Vogt, YV Vishnevskiy, AA Ivanov, J Vogt… - Russian Journal of …, 2008 - Springer
The molecular structure of N-methylsuccinimide was studied by the GED method at a nozzle temperature of 69–73C. Anharmonic vibrational corrections to thermal-average r a bond …
Number of citations: 1 link.springer.com

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